

Application Notes and Protocols for (Rac)-Terreic Acid Enzyme Inhibition Assays

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Compound of Interest

Compound Name: (Rac)-Terreic acid

Cat. No.: B1681272

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Introduction

(Rac)-Terreic acid, a natural product derived from the fungus *Aspergillus terreus*, has garnered significant interest in the scientific community due to its bioactivity as an enzyme inhibitor. This quinone epoxide has been shown to target enzymes in both prokaryotic and eukaryotic systems, making it a valuable tool for studying cellular pathways and a potential starting point for drug discovery programs. These application notes provide detailed protocols for in vitro enzyme inhibition assays against two of its known targets: Bruton's tyrosine kinase (BTK) and UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA).

Terreic acid acts as a selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.^{[1][2]} Its inhibition of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is implicated in various B-cell malignancies and autoimmune diseases.^{[2][3]}

Furthermore, terreic acid has been identified as a covalent inhibitor of the bacterial enzyme MurA, which catalyzes the first committed step in peptidoglycan biosynthesis.^{[4][5]} By covalently modifying a cysteine residue in the active site of MurA, terreic acid effectively blocks bacterial cell wall synthesis, highlighting its potential as an antibacterial agent.^[4]

These protocols are designed to provide researchers with the necessary information to reliably screen and characterize the inhibitory activity of **(Rac)-Terreic acid** and its analogs against

these two important enzymatic targets.

Quantitative Data Summary

The inhibitory activity of **(Rac)-Terreic acid** against its target enzymes can be quantified by determining key kinetic parameters. The following table summarizes the reported values for Bruton's tyrosine kinase (BTK) and UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA).

Enzyme Target	Parameter	Value	Organism/System	Notes
Bruton's tyrosine kinase (BTK)	IC ₅₀ (basal)	10 µM	Not Specified	Half-maximal inhibitory concentration for basal enzyme activity.
IC ₅₀ (activated)	3 µM	Not Specified	Half-maximal inhibitory concentration for activated enzyme.	
UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA)	IC ₅₀	14 ± 0.6 µM	Enterobacter cloacae	Determined after an 8-minute preincubation with the enzyme and 0.1 mM UNAG.[4]
K _{ina_{ct}}	130 ± 5.5 M ⁻¹ s ⁻¹	Enterobacter cloacae	Second-order inactivation rate constant, indicating covalent modification.[4]	

Experimental Protocols

Bruton's Tyrosine Kinase (BTK) Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of BTK by **(Rac)-Terreic acid**. The assay measures the binding of a fluorescently labeled tracer to the kinase; inhibitors compete with the tracer for binding, resulting in a decrease in the FRET signal.

Materials:

- Recombinant human BTK enzyme
- LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tagged antibody)
- Kinase Tracer
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- **(Rac)-Terreic acid**
- 384-well, low-volume, black microplates
- TR-FRET compatible plate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **(Rac)-Terreic acid** in 100% DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.
- **Kinase/Antibody Mixture:** Prepare a solution containing the BTK enzyme and the Eu-labeled antibody in kinase buffer at 2X the final desired concentrations.
- **Tracer Solution:** Prepare a solution of the kinase tracer in kinase buffer at 2X the final desired concentration.

- Assay Assembly:
 - Add 5 μ L of the serially diluted **(Rac)-Terreic acid** or vehicle control (kinase buffer with DMSO) to the wells of the 384-well plate.
 - Add 5 μ L of the 2X Kinase/Antibody mixture to each well.
 - Add 5 μ L of the 2X Tracer solution to each well to initiate the binding reaction.
- Incubation: Cover the plate and incubate at room temperature for 60 minutes, protected from light.
- Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) with an excitation at 340 nm.
- Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

MurA Enzyme Inhibition Assay (Malachite Green-Based)

This protocol describes a colorimetric assay to measure the inhibition of MurA by **(Rac)-Terreic acid**. The assay quantifies the amount of inorganic phosphate (Pi) released during the MurA-catalyzed reaction. Covalent inhibitors like terreic acid will show time-dependent inhibition.

Materials:

- Purified MurA enzyme (from *E. coli* or *E. cloacae*)
- UDP-N-acetylglucosamine (UNAG)
- Phosphoenolpyruvate (PEP)
- **(Rac)-Terreic acid**
- Assay Buffer (e.g., 50 mM HEPES, pH 7.8)

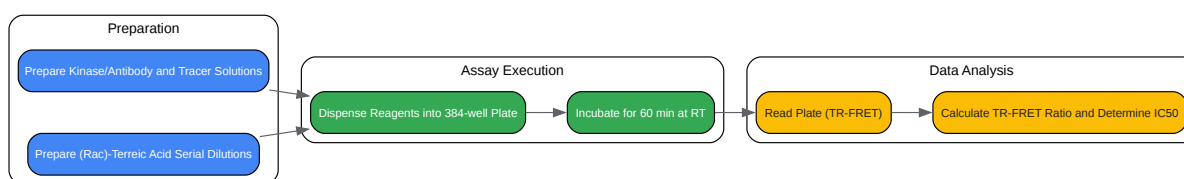
- Malachite Green Reagent
- 96-well, clear, flat-bottom microplates
- Spectrophotometric microplate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of **(Rac)-Terreic acid** in 100% DMSO. Further dilute the compounds in assay buffer to the desired concentrations.
- Pre-incubation (for time-dependent inhibition):
 - In the wells of a 96-well plate, combine the MurA enzyme, UNAG, and the serially diluted **(Rac)-Terreic acid** or vehicle control. The final volume should be less than the final reaction volume to allow for the addition of PEP.
 - Incubate this mixture at room temperature for various time points (e.g., 0, 5, 10, 20, 30 minutes) to allow for the covalent modification of the enzyme.
- Reaction Initiation: Start the enzymatic reaction by adding PEP to each well to reach the final desired concentration. The final reaction volume is typically 50-100 μ L.
- Enzymatic Reaction: Incubate the plate at 37°C for a fixed time (e.g., 15-30 minutes) during which the reaction proceeds linearly.
- Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent to each well. This reagent will react with the inorganic phosphate produced, forming a colored complex.
- Incubation: Incubate at room temperature for 10-15 minutes to allow for full color development.
- Data Acquisition: Measure the absorbance at approximately 620-650 nm using a microplate reader.
- Data Analysis:

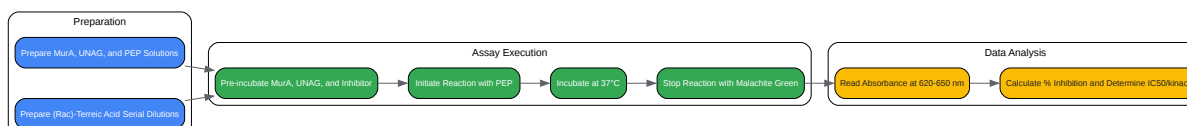
- Subtract the absorbance of a no-enzyme control from all readings.
- Calculate the percent inhibition for each concentration of **(Rac)-Terreic acid** at each pre-incubation time point.
- Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value for each pre-incubation time.
- To determine the inactivation rate constant (k_{inact}), plot the observed rate of inactivation (k_{obs}) against the inhibitor concentration.

Visualizations



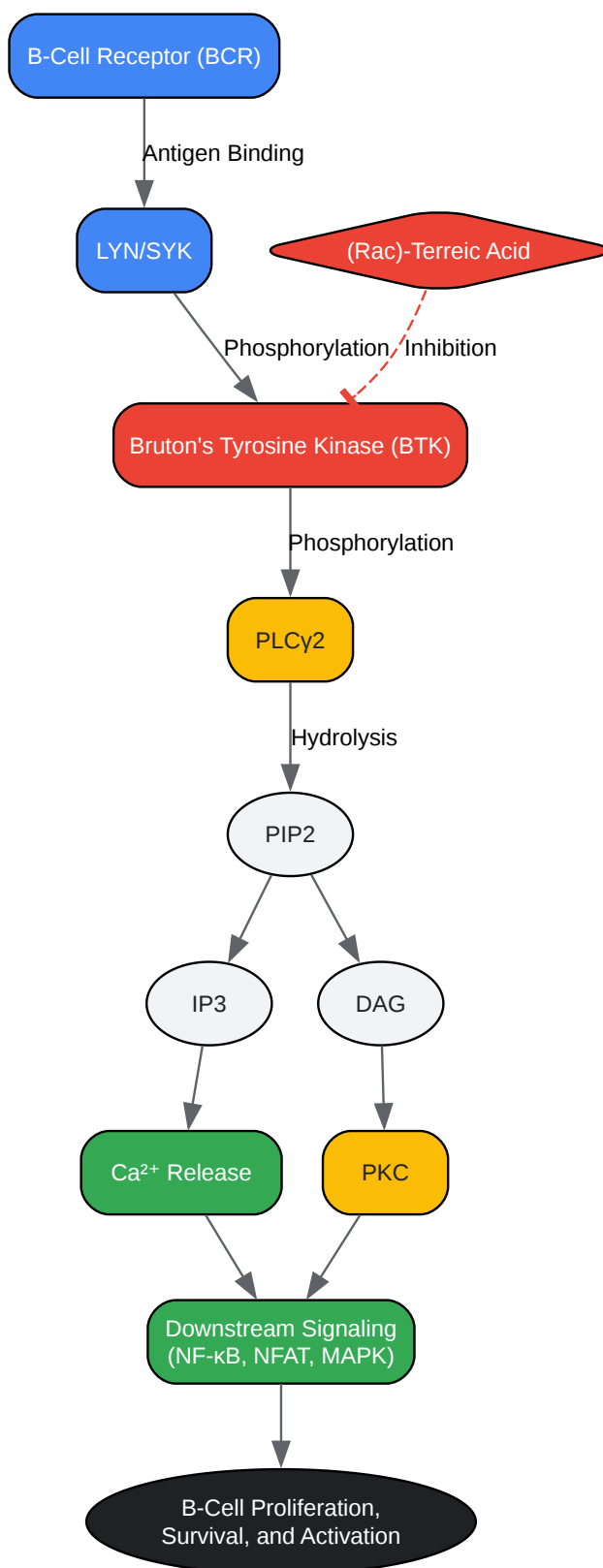
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Caption: Workflow for the BTK Inhibition Assay.



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Caption: Workflow for the MurA Inhibition Assay.



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Caption: BTK Signaling Pathway Inhibition.

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